1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid
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Overview
Description
1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions . Industrial production methods may involve the use of catalysts to enhance yield and efficiency. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the successful synthesis of this compound .
Chemical Reactions Analysis
1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
Isonipecotic acid: Known for its role as a GABA A receptor partial agonist.
Other substituted piperidines: These compounds share a similar core structure but differ in their substituents, leading to varied biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-11-3-4-12(2)14(9-11)21-10-15(18)17-7-5-13(6-8-17)16(19)20/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,20) |
InChI Key |
YUDRMWBCXRPUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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